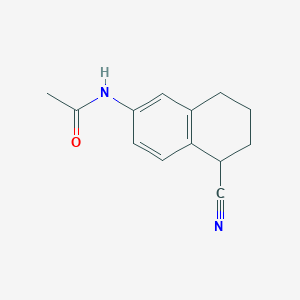
N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a chemical compound with the molecular formula C12H15NO . It is a member of tetralins . The compound is stored in a dry, room temperature environment .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5H2,1H3,(H,13,14) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a molecular weight of 189.26 .Scientific Research Applications
Synthesis and Structural Studies :A study by Gouda et al. (2022) presented the synthesis of a compound closely related to N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, highlighting the importance of hydrogen bonding, stacking, and halogen bonding in stabilizing its structure. The research involved X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to understand the molecular interactions and stability of the compound Gouda et al., 2022.
Antitumor and Antioxidant Activities :Hamdy et al. (2013) investigated the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. These compounds exhibited significant antitumor and antioxidant activities, suggesting potential therapeutic applications Hamdy et al., 2013.
Anti-inflammatory Agents :In another study, Hamdy and Gamal-Eldeen (2009) explored the synthesis of tetrahydronaphthalene derivatives and evaluated their anti-inflammatory effects on macrophages. This research identified promising compounds with potent anti-inflammatory properties Hamdy & Gamal-Eldeen, 2009.
Antimicrobial Evaluation :Research by Gouhar et al. (2015) focused on the synthesis of cyanopyridinyl tetrahydronaphthalene derivatives and their evaluation for antimicrobial activity. Several compounds demonstrated significant biological activity against various microorganisms, highlighting their potential as antimicrobial agents Gouhar et al., 2015.
Synthetic Approaches and Biological Evaluation :Lastly, the work by Damera and Pagadala (2023) provided an eco-friendly approach to constructing multi-functionalized benzenes, including tetrahydronaphthalene derivatives, using a mortar and pestle grinding technique. This research underscores the importance of green chemistry in synthesizing biologically active compounds Damera & Pagadala, 2023.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The specific mode of action of This compound It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZWHUBLDZGZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

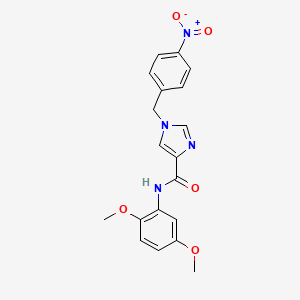

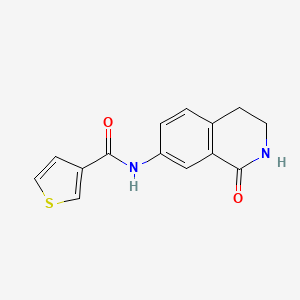

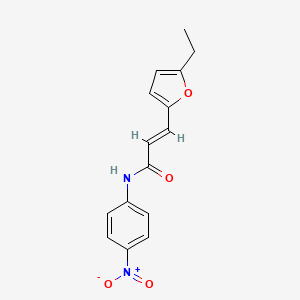
![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
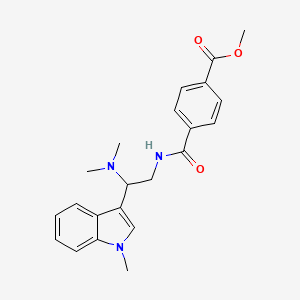
![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)
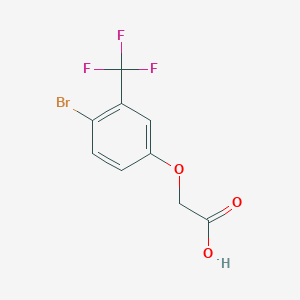
![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)
